molecular formula C6H3Br2NO3 B092448 2,4-Dibromo-6-nitrophenol CAS No. 15969-09-2

2,4-Dibromo-6-nitrophenol

Cat. No. B092448
CAS RN: 15969-09-2
M. Wt: 296.9 g/mol
InChI Key: INIXUZNHFXUIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-6-nitrophenol (DBNP) is a phenolic compound that is a derivative of phenol, where bromine atoms are substituted at the 2nd and 4th positions, and a nitro group is substituted at the 6th position of the benzene ring. Phenol derivatives like DBNP are of interest due to their structural similarity to various organic compounds and their potential applications in different fields, including material science and pharmaceuticals .

Synthesis Analysis

The synthesis of DBNP-like compounds typically involves electrophilic substitution reactions, where bromine and nitro groups are introduced into the phenolic ring. For instance, the synthesis of 2,4,6-bromo-4'-nitro ether, a related compound, is achieved using phenol, bromine, and 4-nitrochlorobenzene with a high yield of 94.0% . Similarly, 2,4-dichloro-3-ethyl-6-nitrophenol, another related compound, is synthesized from p-nitroethylbenzene through chlorination, alkalization, and acidification reactions . These methods indicate the potential pathways that could be adapted for the synthesis of DBNP.

Molecular Structure Analysis

The molecular structure of DBNP has been investigated using density functional theory (DFT). X-ray diffraction (XRD) data and optimized DFT studies show good correspondence, indicating the reliability of theoretical methods in predicting the molecular structure of such compounds. The vibrational spectra obtained from FT-IR and FT-Raman analyses are in agreement with experimental findings, which helps in understanding the molecular vibrations and the structure of DBNP .

Chemical Reactions Analysis

DBNP and its derivatives undergo various chemical reactions, including nitration, which can lead to the formation of additional nitro groups or other substituents on the phenolic ring. For example, the nitration of 2,6-dimethyl-4-nitrophenol leads to the formation of hydroxy trinitro ketones and dinitro phenols . These reactions are typically carried out using fuming nitric acid or nitrogen dioxide, suggesting that DBNP could also undergo similar nitration reactions to yield various nitro-substituted phenolic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of DBNP can be inferred from experimental and theoretical studies. The electronic absorption spectra calculated using the CIS-DFT method based on the optimized structure in the gas phase provide insights into the electronic properties of DBNP. The NBO study performed using DFT methods helps in understanding the electron distribution within the molecule and the nature of bonding, which is crucial for predicting reactivity and interactions with other molecules. The correlations between experimental chemical shifts in proton and carbon-13 NMR and GIAO NMR calculations are used for signal assignments, which are essential for structural elucidation .

Scientific Research Applications

  • Toxicity and Degradability in Anaerobic Systems : Nitrophenols, including compounds similar to 2,4-Dibromo-6-nitrophenol, have been studied for their toxicity and degradability in anaerobic systems. They are important in the chemical industry and are listed as priority pollutants by the U.S. EPA. These compounds, including 2,4-dinitrophenol, show varying degrees of toxicity and can be degraded under anaerobic conditions to less harmful substances (Uberoi & Bhattacharya, 1997).

  • Biodegradation Studies : Research on similar compounds, such as 2,6-dibromo-4-nitrophenol, has revealed insights into their biodegradation. A specific strain of Cupriavidus was found capable of degrading 2,6-dibromo-4-nitrophenol, utilizing it as a carbon, nitrogen, and energy source. This research is critical for understanding the environmental fate of such compounds (Min, Chen, & Hu, 2019).

  • Effects on Methanogenic Systems : The effects of nitrophenols on methanogenic systems have been explored. These compounds, including 2,4-dinitrophenol, can inhibit methanogenesis in acetate-enriched cultures, with varying degrees of toxicity. Understanding these effects is important for wastewater treatment and bioremediation strategies (Haghighi Podeh, Bhattacharya, & Qu, 1995).

  • Plant Growth-regulating Compounds : Phenolic compounds, similar to 2,4-Dibromo-6-nitrophenol, have been shown to have significant activity in promoting cell elongation in plants. These compounds have potential applications in agriculture as growth regulators (Wain & Harper, 1967).

  • Environmental Transformation and Toxicity : Studies on related compounds like 2,4-Dichloro-6-nitrophenol have shown their widespread presence in wastewater and potential for endocrine disruption in aquatic species. Such findings highlight the environmental and health risks associated with these compounds (Chen, Liu, Yuan, Zha, & Wang, 2016).

  • Spectroscopic Studies : Research has been conducted on the solvatochromism and molecular structure of similar compounds like 2,6-Dibromo-4-nitrophenol. These studies provide insights into the chemical properties and potential applications of these compounds in various fields, including materials science and analytical chemistry (Fedorov et al., 2005).

  • Occurrence in Natural Water Systems : The presence of related compounds such as 2,4-dichloro-6-nitrophenol in natural water systems like the Rhone River Delta has been documented. Understanding the environmental occurrence and transformations of these compounds is crucial for water quality management (Chiron, Minero, & Vione, 2007).

  • Molecular Structure Analysis : Detailed studies on the molecular structure and vibrational spectra of 2,6-Dibromo-4-nitrophenol have been conducted, which are relevant for understanding the chemical characteristics and reactivity of these compounds (Manimozhi, Kavitha, Thilagavathi, & Gokilavani, 2022).

Safety And Hazards

The safety data sheet for 2,4-Dibromo-6-nitrophenol indicates that it is associated with several hazards. The compound is identified with the GHS pictograms GHS05, GHS07, and GHS09, indicating that it is corrosive, harmful, and hazardous to the environment . The hazard statements include H302, H315, H317, H318, and H410 . Please refer to the safety data sheet for more detailed safety information .

properties

IUPAC Name

2,4-dibromo-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIXUZNHFXUIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166710
Record name NSC 523891
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-6-nitrophenol

CAS RN

15969-09-2
Record name 2,4-Dibromo-6-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15969-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dibromo-2-nitrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015969092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15969-09-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC 523891
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIBROMO-6-NITROPHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,6-DIBROMO-2-NITROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26JN516TAT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-6-nitrophenol
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-6-nitrophenol
Reactant of Route 3
Reactant of Route 3
2,4-Dibromo-6-nitrophenol
Reactant of Route 4
Reactant of Route 4
2,4-Dibromo-6-nitrophenol
Reactant of Route 5
Reactant of Route 5
2,4-Dibromo-6-nitrophenol
Reactant of Route 6
Reactant of Route 6
2,4-Dibromo-6-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.